Fmoc-D-cysteine

Descripción general

Descripción

Fmoc-D-cysteine: is a derivative of the amino acid cysteine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective reactions at other functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved by reacting D-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is purified using large-scale chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Fmoc-D-cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of protein structures.

Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol group of this compound can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine, or air oxidation.

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides, maleimides.

Major Products Formed:

Oxidation: Disulfide-linked peptides or proteins.

Reduction: Free thiol-containing peptides.

Substitution: Thioether-linked peptides.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Fmoc-D-cysteine is predominantly utilized in solid-phase peptide synthesis (SPPS), where it serves as a crucial building block for assembling peptides. The Fmoc (fluorenylmethyloxycarbonyl) group allows for selective protection of the amino group, making it easier to synthesize complex peptide structures.

Key Properties :

- Base-labile Fmoc Group : The Fmoc group can be removed under mild basic conditions, facilitating stepwise peptide assembly without damaging sensitive side chains .

- Disulfide Bond Formation : Cysteine residues are essential for forming disulfide bonds, which are critical for the structural stability of many peptides and proteins .

| Property | Description |

|---|---|

| Stability | Stable under standard SPPS conditions |

| Reactivity | Allows for specific coupling reactions |

| Disulfide Bond Capability | Enables formation of crucial structural bonds |

Drug Development

Overview : In medicinal chemistry, this compound derivatives are explored for their potential in developing therapeutic peptides and drugs. The ability to modify the structure of peptides enhances their efficacy and stability.

Applications :

- Therapeutic Peptides : Used in creating peptides that target specific biological pathways, improving therapeutic outcomes .

- Peptide Vaccines : this compound is employed in synthesizing peptide-based vaccines that can elicit immune responses against pathogens .

| Application | Description |

|---|---|

| Therapeutic Peptides | Targeting specific diseases through peptide design |

| Vaccine Development | Enhancing immune response via peptide synthesis |

Bioconjugation

Overview : this compound is integral to bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This enhances the specificity and efficacy of therapeutic agents.

Key Techniques :

- Linker Development : Utilized to create linkers that connect therapeutic agents to antibodies or other proteins .

- Targeted Drug Delivery Systems : Improves the delivery of drugs to specific cells or tissues by conjugating them with targeting moieties .

| Technique | Description |

|---|---|

| Linker Development | Facilitates attachment of drugs to biomolecules |

| Targeted Delivery | Enhances specificity in drug delivery systems |

Protein Engineering

Overview : In protein engineering, this compound is used to introduce thiol groups into proteins, which are essential for studying protein interactions and functions.

Applications :

- Stability Enhancement : Modifying proteins to improve their stability under various conditions .

- Functional Studies : Investigating protein functions through the incorporation of cysteine residues that can form disulfide bonds or participate in redox reactions.

| Application | Description |

|---|---|

| Stability Enhancement | Improving protein resilience |

| Functional Studies | Exploring protein interactions through cysteine modification |

Case Studies

- Fluorescent D-Cysteines in Cell-Penetrating Peptides

- Synthesis of Therapeutic Peptides

- Bioconjugation for Drug Delivery

Mecanismo De Acción

The primary mechanism of action of Fmoc-D-cysteine involves the protection of the amino group by the Fmoc group. This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

Comparación Con Compuestos Similares

Fmoc-L-cysteine: Similar to Fmoc-D-cysteine but with the L-configuration. It is also used in peptide synthesis.

Boc-D-cysteine: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group. It is less commonly used due to the harsher conditions required for Boc removal.

Cbz-D-cysteine: Uses the carbobenzoxy (Cbz) group for protection. It is also less commonly used due to the need for hydrogenolysis for deprotection.

Uniqueness: this compound is unique due to the mild conditions required for the removal of the Fmoc group, making it highly suitable for the synthesis of sensitive peptides. The D-configuration also provides different stereochemical properties compared to its L-counterpart, which can be advantageous in certain applications.

Actividad Biológica

Fmoc-D-cysteine is a derivative of cysteine, an amino acid known for its role in protein structure and function, particularly through the formation of disulfide bonds. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, facilitating the solid-phase synthesis of peptides that contain cysteine. This article explores the biological activity of this compound, emphasizing its applications in peptide synthesis, biological interactions, and potential therapeutic uses.

This compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form peptides.

- Synthesis Process :

- Fmoc Removal : The Fmoc group is removed using a base, typically piperidine, which can lead to racemization if not controlled properly. Studies show that using Fmoc-Cys(Thp)-OH minimizes racemization compared to other protecting groups like Fmoc-Cys(Trt)-OH .

- Peptide Formation : Following the removal of the Fmoc group, coupling reactions can occur to form dipeptides or longer chains.

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and its influence on the properties of resulting peptides.

1. Protein Interactions

Cysteine residues play a crucial role in protein folding and stability through disulfide bond formation. The configuration of cysteine (D vs. L) can affect the biological activity of peptides:

- Case Study : Research on cyclic peptides synthesized from cysteinyl prolyl esters demonstrated that variations in cysteine configuration influenced integrin binding activity . This highlights how this compound can be utilized to design peptides with specific biological functions.

2. Antioxidant Properties

Cysteine is known for its antioxidant properties due to its thiol (-SH) group, which can scavenge free radicals. This compound retains these properties, making it a candidate for developing antioxidant peptides.

- Research Findings : Studies indicate that peptides containing D-cysteine exhibit varying degrees of radical scavenging activity, which is essential for developing therapeutic agents against oxidative stress-related diseases .

3. Therapeutic Applications

This compound has potential applications in drug design and development:

- Peptide-based Drugs : The incorporation of D-cysteine into peptide sequences may enhance stability and bioavailability, leading to more effective therapeutic agents. For example, modifications in peptide sequences can lead to improved binding affinities for target proteins .

Data Table: Comparison of Biological Activities

Propiedades

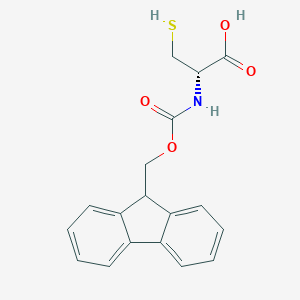

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using D-cysteine instead of L-cysteine in these fluorescent peptides?

A1: While the provided research paper does not explicitly compare the use of D-cysteine versus L-cysteine, the choice of D-amino acids in peptide synthesis is often motivated by their enhanced stability against enzymatic degradation. L-amino acids are the naturally occurring enantiomers and are more susceptible to breakdown by proteases present in biological systems. Utilizing D-cysteine in the synthesis of these cell-penetrating peptides likely increases their stability and half-life within cells, allowing for more prolonged fluorescence monitoring.

Q2: How do the fluorescent properties of these D-cysteine derivatives impact their application in cell-penetrating peptides?

A2: The research highlights the incorporation of coumaryl and dansyl derivatives of D-cysteine into cell-penetrating peptide sequences . These fluorescent moieties allow for the direct visualization of the peptides' internalization within different cell lines using fluorescence microscopy. This provides a valuable tool for studying the cellular uptake mechanisms of these peptides and evaluating their potential for delivering therapeutic cargo into cells.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.